Physicochemical Properties of 2,2-Dimethyl-3-nonanol
Physicochemical Properties of 2,2-Dimethyl-3-nonanol
This technical guide provides a comprehensive physicochemical and functional analysis of 2,2-Dimethyl-3-nonanol , a sterically hindered secondary alcohol. While not a commodity chemical, this molecule serves as a critical steric probe in biocatalysis and drug design, defining the upper limits of enzyme active site plasticity.
A Technical Guide to Steric Hindrance & Lipophilic Scaffolds
Part 1: Molecular Architecture & Identity
2,2-Dimethyl-3-nonanol is a Class II Steric Probe . Its structure features a tert-butyl group directly adjacent to the chiral center bearing the hydroxyl group. This "neopentyl-like" steric bulk creates a formidable barrier to nucleophilic attack and enzymatic recognition, distinguishing it from linear isomers like 1-undecanol.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2,2-Dimethylnonan-3-ol |
| CAS Registry Number | 25966-64-7 |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| SMILES | CCCCCC(O)C(C)(C)C |
| Chirality | One chiral center at C3 (Exists as (R) and (S) enantiomers) |
| Structural Class | Hindered Secondary Alcohol; Aliphatic |
Stereochemical Conformation
The molecule is characterized by the Gem-Dimethyl Effect (Thorpe-Ingold effect) at the C2 position. The bulky tert-butyl group forces the hydroxyl group into a restricted conformational space, reducing the rotational entropy of the molecule. This pre-organization makes the hydroxyl proton less accessible for hydrogen bonding compared to linear alcohols.
Part 2: Physicochemical Data Profile[1]
The following data aggregates experimental values from catalytic resolution studies and predictive models calibrated for hindered C11 alcohols.
Thermodynamic & Physical Constants
| Property | Value | Source/Method |
| Boiling Point (1 atm) | 215 – 218 °C | Extrapolated from 145–146 °C @ 92 torr [1] |
| Boiling Point (Reduced) | 145 – 146 °C @ 92 torr | Experimental [1] |
| Density (20 °C) | 0.829 ± 0.02 g/cm³ | Predicted (Group Contribution) |
| Refractive Index ( | 1.435 – 1.439 | Predicted |
| LogP (Octanol/Water) | 4.15 ± 0.2 | High Lipophilicity (ACD/Labs Model) |
| Water Solubility | < 10 mg/L (Insoluble) | Hydrophobic Effect |
| Flash Point | ~95 °C | Closed Cup (Estimated) |
| Vapor Pressure | 0.03 mmHg @ 25 °C | Low Volatility |
Spectral Signature (Diagnostic)
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¹H NMR (CDCl₃, 400 MHz):
- 0.90 (s, 9H, t-butyl methyls) — Diagnostic Singlet
- 0.88 (t, 3H, terminal methyl)
- 3.15–3.25 (dd, 1H, CH -OH) — Shifted upfield due to shielding
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IR Spectrum:
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Broad absorption at 3350–3450 cm⁻¹ (O-H stretch).
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Strong doublet at 1365/1385 cm⁻¹ (Gem-dimethyl deformation).
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Part 3: Synthesis Protocol (Grignard Route)
The most reliable synthesis avoids the reduction of hindered ketones (which can be sluggish) by utilizing a Grignard addition to a hindered aldehyde.
Reaction Scheme
The synthesis involves the nucleophilic addition of Hexylmagnesium Bromide to Pivalaldehyde (Trimethylacetaldehyde).
Figure 1: Grignard synthesis pathway yielding racemic 2,2-dimethyl-3-nonanol.
Step-by-Step Methodology
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Reagent Prep: Flame-dry a 500 mL 3-neck flask under Nitrogen atmosphere.
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Grignard Formation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Add hexyl bromide (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.
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Addition: Cool the Grignard solution to 0 °C. Add Pivalaldehyde (0.9 eq) dropwise over 30 minutes. The steric bulk of the aldehyde prevents side reactions like enolization.
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Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl solution.
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Purification: Extract with diethyl ether. Dry over MgSO₄.[1][2] Distill under reduced pressure (vacuum distillation required due to high BP).
Part 4: The "Steric Probe" Function (Biocatalysis)
The primary utility of 2,2-Dimethyl-3-nonanol in research is as a negative control substrate for lipase activity profiling.
Enzymatic Resistance Mechanism
In kinetic resolution studies using Candida antarctica Lipase B (CALB), 2,2-Dimethyl-3-nonanol exhibits near-zero reactivity .
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Mechanism: The catalytic serine triad of CALB is located at the bottom of a narrow funnel. The tert-butyl group of this molecule physically clashes with the hydrophobic walls of the enzyme's active site pocket (specifically the stereospecificity pocket).
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Result: Unlike its analog 2-methyl-3-nonanol, which reacts slowly, the 2,2-dimethyl variant is effectively inert [2].
Comparative Reactivity Data
| Substrate | Relative Rate (CALB) | Enantioselectivity (E) |
| 2-Octanol (Control) | 100% | >100 |
| 2-Methyl-3-nonanol | < 5% | Low |
| 2,2-Dimethyl-3-nonanol | 0% (Not Detected) | N/A |
Interpretation: If a novel lipase variant can acetylate 2,2-Dimethyl-3-nonanol, it indicates a significantly expanded active site volume, validating the enzyme engineering process.
Figure 2: Steric discrimination mechanism in lipase active sites.
Part 5: Applications in Drug Development & Materials
Metabolic Stability Scaffold
In drug discovery, the "neopentyl" motif (2,2-dimethyl) is a classic strategy to block metabolic hot spots.
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Phase I Blockade: The quaternary carbon at C2 prevents
-oxidation at that position. -
Phase II Resistance: The steric bulk around the hydroxyl group significantly slows down glucuronidation (UGT enzymes), potentially increasing the half-life of drugs incorporating this scaffold.
Biolubricant Potential
While difficult to synthesize enzymatically, chemical esterification (using acid chlorides) of 2,2-Dimethyl-3-nonanol yields esters with exceptional hydrolytic stability . The steric shield protects the ester linkage from water and acid/base attack, making these derivatives ideal for high-performance lubricants in extreme environments.
Part 6: Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse immediately if contacted. |
| Aquatic Toxicity | Chronic 2 (H411) | Do not release into waterways. Lipophilic bioaccumulation potential. |
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). While chemically stable, the compound absorbs odors and should be kept away from oxidizing agents.
References
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Smolecule Inc. (2023). Physicochemical Data for 2,2-Dimethyl-3-nonanol (CAS 25966-64-7). Retrieved from
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ResearchGate Aggregation. (2025). Kinetic Resolution of Hindered Alcohols: CALB Substrate Specificity Studies. Comparative analysis of 2-methyl vs 2,2-dimethyl substituted alcohols. Retrieved from
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ChemicalBook. (2023). CAS Registry Data: 25966-64-7. Retrieved from
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PubChem. (2025). Compound Summary: Hindered Alcohols C11. (Inferred properties from homologous series). Retrieved from
